molecular formula C18H20N2O2S B2452289 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide CAS No. 899983-23-4

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Cat. No.: B2452289
CAS No.: 899983-23-4
M. Wt: 328.43
InChI Key: GLDWNPBBQJAAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a complex organic compound that features a thiophene ring, a quinoline moiety, and a butanamide group

Mechanism of Action

Target of Action

The primary target of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, also known as 1T-LSD, is the serotonin receptor . This compound is an acylated derivative of lysergic acid diethylamide (LSD), a well-known serotonergic hallucinogen .

Mode of Action

1T-LSD interacts with the serotonin receptor, similar to its parent compound LSD. It binds to the receptor and induces a series of biochemical reactions that lead to its hallucinogenic effects . The exact mechanism of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The biochemical pathways affected by 1T-LSD are those involved in the neurotransmission of serotonin. By binding to the serotonin receptor, 1T-LSD can alter the normal signaling pathways of this neurotransmitter, leading to changes in perception, thought, and mood .

Pharmacokinetics

It is known that the compound is often distributed on blotter paper and is typically administered orally . The amount of 1T-LSD in individual units from one sheet was determined to be 87–100 μg per unit

Result of Action

The molecular and cellular effects of 1T-LSD’s action are primarily its hallucinogenic effects, which are believed to result from its interaction with the serotonin receptor . These effects can include altered perception, thought, and mood.

Action Environment

The action, efficacy, and stability of 1T-LSD can be influenced by various environmental factors. For example, the method of administration can affect the onset and intensity of its effects . Additionally, the compound’s stability may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Paal–Knorr reaction for the thiophene ring formation and subsequent coupling reactions to introduce the quinoline and butanamide groups. Optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene-1,1-dioxide, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and quinoline derivatives, such as:

  • Thiophene-2-carboxamide
  • Quinoline-2-carboxylic acid
  • N-(thiophene-2-carbonyl)quinoline

Uniqueness

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-5-17(21)19-14-8-9-15-13(12-14)6-3-10-20(15)18(22)16-7-4-11-23-16/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDWNPBBQJAAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.